2-(1H-indol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone
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Description
2-(1H-indol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H27N5O and its molecular weight is 413.525. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV Activity
- A derivative, 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone, was synthesized and evaluated for anti-HIV-1 and anti-HIV-2 activity. It was part of a study aiming to develop non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Antimicrobial Properties
- Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and showed significant antibacterial and antifungal activities. This indicates potential for microbial infection treatment (Rajkumar, Kamaraj, & Krishnasamy, 2014).
- A study synthesized azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities, showing moderate to significant effects (Gan, Fang, & Zhou, 2010).
Pain Management
- A compound, 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, was identified as a σ1 receptor antagonist clinical candidate for treating pain (Díaz et al., 2020).
Anticancer Activity
- Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives showed good anticancer activity, indicating potential use in cancer treatment (Kumar et al., 2013).
Electrochemical Synthesis
- Electrochemical synthesis methods involving piperazine derivatives were developed, showcasing new techniques in chemical synthesis (Nematollahi & Amani, 2012).
Other Applications
- Various studies explored the synthesis of derivatives and their potential in areas like antimicrobial, antifungal, anti-inflammatory, and ion-selective electrode applications (Ahmed, Molvi, & Khan, 2017), (Lv et al., 2017).
Properties
IUPAC Name |
2-indol-1-yl-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c31-24(20-30-12-10-21-6-4-5-9-23(21)30)28-17-14-27(15-18-28)16-19-29-13-11-26-25(29)22-7-2-1-3-8-22/h1-13H,14-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWRMUKNIVCYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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